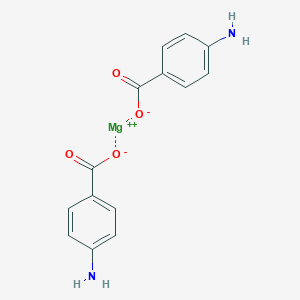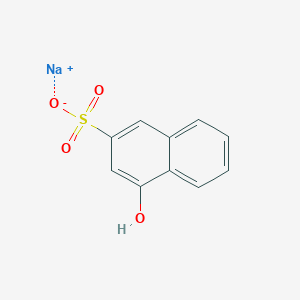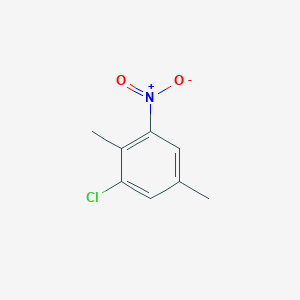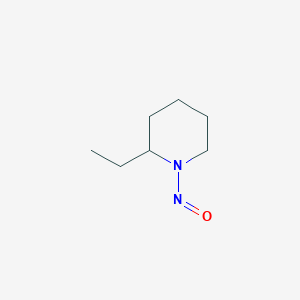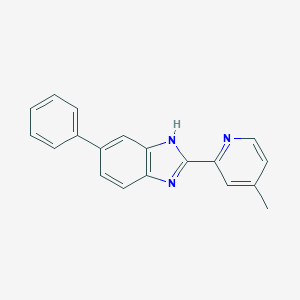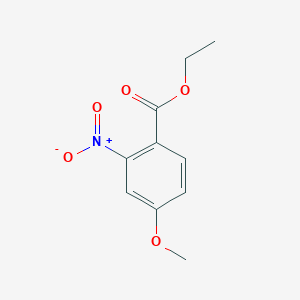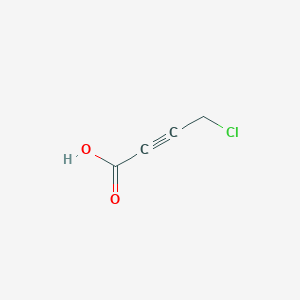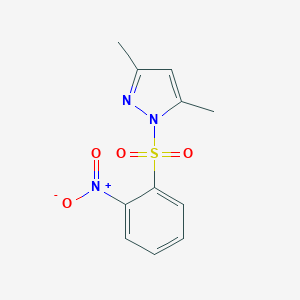
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole, also known as DNPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNPS is a yellow crystalline powder that is soluble in organic solvents and is primarily used as a reagent in biochemical assays.
Mécanisme D'action
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole reacts with thiol groups in proteins through a nucleophilic substitution reaction, where the sulfur atom in the thiol group attacks the electrophilic carbon atom in 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole. This reaction forms a stable adduct between 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole and the thiol group, which can be detected using UV-Vis spectroscopy.
Effets Biochimiques Et Physiologiques
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has been shown to have minimal effects on the biochemical and physiological processes in cells and organisms. However, the formation of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-thiol adducts can affect the activity of proteins that contain thiol groups, which can have downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole in scientific research has several advantages, including its high specificity for thiol groups, its stability in solution, and its ease of use. However, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has limitations, including its potential toxicity and the need for specialized equipment to detect 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-thiol adducts.
Orientations Futures
There are several future directions for the use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole in scientific research. One potential application is the use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole to study the redox regulation of proteins in disease states, such as cancer and neurodegenerative disorders. Additionally, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole could be used to develop new assays for the detection of thiol groups in proteins, which could have applications in drug discovery and development.
Méthodes De Synthèse
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole can be synthesized using various methods, including the reaction of 2-nitrobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. Alternatively, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a catalyst such as copper(I) iodide.
Applications De Recherche Scientifique
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has been extensively used in scientific research as a reagent for the detection and quantification of thiol groups in proteins. 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole reacts with thiol groups to form a stable adduct, which can be detected using UV-Vis spectroscopy. This method has been used to study the redox regulation of proteins and the role of thiol groups in various biological processes.
Propriétés
Numéro CAS |
13658-73-6 |
|---|---|
Nom du produit |
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole |
Formule moléculaire |
C11H11N3O4S |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H11N3O4S/c1-8-7-9(2)13(12-8)19(17,18)11-6-4-3-5-10(11)14(15)16/h3-7H,1-2H3 |
Clé InChI |
LIQLSNJCYAYJDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
SMILES canonique |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Solubilité |
30.6 [ug/mL] |
Synonymes |
3,5-dimethyl-1-(2-nitro-phenylsulfonyl)-1H pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



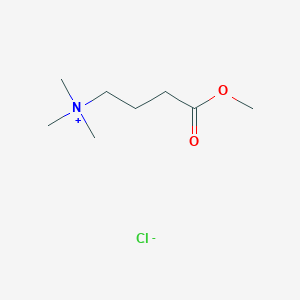
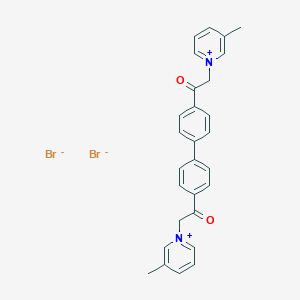
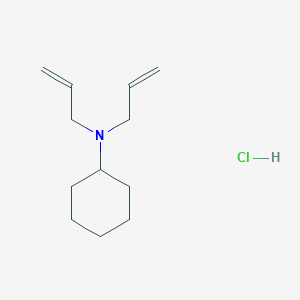

![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
